molecular formula C12H20O4 B13327177 (R)-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid

(R)-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid

Cat. No.: B13327177
M. Wt: 228.28 g/mol
InChI Key: ZUFNRWRAFLYODC-SECBINFHSA-N
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Description

®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxy group and a cyclopropylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid typically involves the use of tert-butyl esters and cyclopropylmethyl derivatives. One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method ensures high yield and purity of the desired product.

Industrial Production Methods

Industrial production of ®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while reduction can produce different cyclopropylmethyl derivatives.

Scientific Research Applications

®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and cyclopropylmethyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in different fields of research, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(2R)-2-(cyclopropylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-9(11(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

ZUFNRWRAFLYODC-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1CC1)C(=O)O

Origin of Product

United States

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